REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=O.[CH2:10]([SH:14])[CH2:11][CH2:12][SH:13]>C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]2[S:14][CH2:10][CH2:11][CH2:12][S:13]2)[CH:7]=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
100 mmol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
110 mmol
|
Type
|
reactant
|
Smiles
|
C(CCS)S
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at −10° C. for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
HCl gas is gently bubbled through the mixture for 20 min
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
The solution is washed with 1 M KOH, water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (K2CO3)
|
Type
|
FILTRATION
|
Details
|
After filtering
|
Type
|
EXTRACTION
|
Details
|
the organic extract
|
Type
|
CONCENTRATION
|
Details
|
is concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C1SCCCS1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |